デスフェソテロジン

概要

科学的研究の応用

Pharmacological Profile

Mechanism of Action:

Desfesoterodine functions by inhibiting the M3 muscarinic receptors in the bladder, which reduces involuntary contractions and increases bladder capacity. This mechanism is crucial for patients suffering from OAB, which affects a significant portion of the population, particularly older adults.

Clinical Efficacy:

Extensive clinical trials have demonstrated the efficacy of fesoterodine (and by extension, desfesoterodine) in alleviating OAB symptoms. A systematic review indicated that both 4 mg and 8 mg doses of fesoterodine significantly improved micturition frequency and urgency episodes compared to placebo .

Clinical Applications

-

Overactive Bladder (OAB):

- Efficacy: Studies have shown that desfesoterodine effectively reduces urinary frequency and urgency. For instance, a randomized controlled trial involving 836 participants reported significant improvements in micturition frequency and urgency urinary incontinence episodes with both 4 mg and 8 mg doses .

- Safety Profile: The most common adverse effects include dry mouth and constipation, with tolerability being generally favorable across diverse patient demographics .

- Geriatric Population:

- Patients with Neurological Conditions:

Data Summary

The following table summarizes key findings from clinical studies on desfesoterodine:

Case Studies

Case Study 1: Efficacy in Elderly Patients

A cohort of elderly patients treated with desfesoterodine showed a marked decrease in daily micturition frequency from an average of 10 to 5 episodes per day over a 12-week period. Patient-reported outcomes indicated enhanced satisfaction with treatment.

Case Study 2: Impact on Quality of Life

In another study involving patients with chronic neurological conditions, treatment with desfesoterodine resulted in a notable improvement in life quality metrics, including reduced anxiety related to urinary control issues.

作用機序

デスフェソテロジンは、ムスカリン受容体で競合的拮抗薬として作用することにより、その効果を発揮します。これらの受容体に結合し、膀胱の収縮に関与する神経伝達物質であるアセチルコリンの作用を阻害します。 これにより、膀胱筋の圧力が低下し、尿の切迫感と頻度が軽減されます .

類似の化合物:

トルテロジン: デスフェソテロジンは、トルテロジンの活性代謝物です。両方の化合物は過活動膀胱の治療に使用されますが、デスフェソテロジンはムスカリン受容体に対する親和性が高くなっています。

独自性: デスフェソテロジンの独自性は、ムスカリン受容体に対する高い親和性と、過活動膀胱の症状を治療する有効性にあります。 フェソテロジンからの迅速な生成と強力な抗ムスカリン作用により、医学研究と治療における貴重な化合物となっています .

生化学分析

Biochemical Properties

Desfesoterodine is a competitive, specific muscarinic receptor antagonist . It has a high affinity for muscarinic receptors, which is two orders of magnitude greater than that of fesoterodine . The compound interacts with these receptors, blocking their activity and thereby inhibiting bladder contraction .

Cellular Effects

Desfesoterodine’s primary effect on cells is the inhibition of bladder contraction . This is achieved through its antagonistic action on muscarinic receptors, which play a key role in regulating bladder function . By blocking these receptors, Desfesoterodine can reduce urinary frequency and incontinence .

Molecular Mechanism

The molecular mechanism of Desfesoterodine involves its action as a competitive antagonist at muscarinic receptors . This means that it binds to these receptors, preventing them from being activated by their natural ligands. This inhibits the downstream signaling pathways that would normally lead to bladder contraction .

Temporal Effects in Laboratory Settings

It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that its effects may be relatively short-lived, with the duration of action determined by the rate of hydrolysis.

Dosage Effects in Animal Models

It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the effects of the drug may be dose-dependent, with higher doses leading to greater levels of the active metabolite.

Metabolic Pathways

Desfesoterodine is a metabolite of fesoterodine . It is formed through the action of non-specific esterases, which hydrolyze fesoterodine to form Desfesoterodine

Transport and Distribution

It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the drug may be rapidly distributed throughout the body following administration.

Subcellular Localization

Given its role as a muscarinic receptor antagonist, it is likely that the drug localizes to the cell membrane, where these receptors are typically found .

準備方法

合成経路と反応条件: デスフェソテロジンは、フェソテロジンから加水分解によって合成されます。 このプロセスでは、フェソテロジンのエステル結合が切断され、デスフェソテロジンが生成されます .

工業生産方法: デスフェソテロジンの工業生産には、フェソテロジンを加水分解する非特異的エステラーゼの使用が含まれます。 このプロセスは、最終生成物の純度と収率を確保するために制御された条件下で行われます .

化学反応の分析

反応の種類: デスフェソテロジンは、次のようなさまざまな種類の化学反応を起こします。

酸化: デスフェソテロジンは、酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応は、デスフェソテロジンをさまざまな還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります .

類似化合物との比較

Tolterodine: Desfesoterodine is the active metabolite of tolterodine. Both compounds are used to treat overactive bladder, but desfesoterodine has a higher affinity for muscarinic receptors.

Fesoterodine: Fesoterodine is a prodrug that is rapidly converted to desfesoterodine in the body. .

Uniqueness: Desfesoterodine’s uniqueness lies in its high affinity for muscarinic receptors and its effectiveness in treating overactive bladder symptoms. Its rapid formation from fesoterodine and its potent antimuscarinic activity make it a valuable compound in medical research and treatment .

生物活性

Desfesoterodine is an active metabolite of fesoterodine and tolterodine, both of which are antimuscarinic agents used primarily for the treatment of overactive bladder (OAB). This article delves into the biological activity of desfesoterodine, highlighting its pharmacological properties, clinical efficacy, safety, and relevant case studies.

Overview of Desfesoterodine

Desfesoterodine is formed through the metabolism of fesoterodine, which is a pro-drug that is hydrolyzed to its active form by non-specific esterases. Unlike tolterodine, the metabolism of fesoterodine does not depend on cytochrome P450 enzymes, leading to more consistent plasma levels across different populations. The primary mechanism of action involves antagonism of muscarinic receptors in the bladder, particularly the M3 subtype, which mediates detrusor muscle contraction .

Pharmacological Properties

- Mechanism of Action : Desfesoterodine selectively inhibits M3 muscarinic receptors, reducing detrusor overactivity and improving bladder storage capacity.

- Metabolism : Rapid hydrolysis of fesoterodine leads to desfesoterodine formation, which is then distributed in plasma predominantly unbound (36-54%) .

- Pharmacokinetics : After oral administration, peak plasma concentrations of desfesoterodine are reached approximately 4 to 6 hours post-dose. The pharmacokinetic profile shows little inter-subject variability due to the consistent activity of non-specific esterases across individuals .

Clinical Efficacy

Desfesoterodine has been evaluated in multiple clinical trials for its efficacy in managing OAB symptoms. Key findings include:

- Reduction in Symptoms : In phase III trials, both 4 mg and 8 mg doses of fesoterodine resulted in statistically significant reductions in micturition frequency and urgency compared to placebo. For instance, patients reported a decrease in urgency episodes and nocturnal micturition frequency .

- Comparison with Tolterodine : Fesoterodine showed superior efficacy compared to tolterodine in reducing daytime frequency and urge incontinence episodes. A study involving 1135 patients demonstrated that fesoterodine significantly outperformed tolterodine in various efficacy endpoints .

Safety Profile

The safety profile of desfesoterodine is generally favorable, with most adverse effects being mild to moderate. Common side effects include:

- Dry Mouth : Reported in approximately 25-34% of patients depending on the dose.

- Constipation : Occurred in about 11% of treated individuals.

- Urinary Retention : Noted in about 3% of patients .

Table 1: Efficacy Outcomes from Clinical Trials

| Study Type | Dose (mg) | Reduction in Urgency Episodes | Reduction in Micturition Frequency | Adverse Effects (%) |

|---|---|---|---|---|

| Phase III Trial | 4 | -1.92 | -0.93 | Dry Mouth (25) |

| Phase III Trial | 8 | -3.47 | -1.91 | Dry Mouth (34) |

| Comparison with Tolterodine | 4 & 8 | Significant improvement | Significant improvement | Similar profile |

Case Studies

Several case studies have illustrated the effectiveness and tolerability of desfesoterodine:

- Elderly Patients with OAB : A case study involving elderly patients demonstrated significant improvements in OAB symptoms with minimal cognitive side effects when treated with fesoterodine at a dose of 4 mg daily over 12 weeks.

- Patients with Neurological Conditions : Another study highlighted that patients with Parkinson's Disease experienced marked symptom relief without significant adverse effects when treated with fesoterodine .

特性

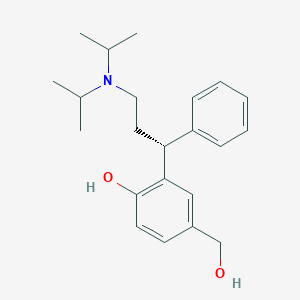

IUPAC Name |

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431319 | |

| Record name | (R)-5-Hydroxymethyltolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207679-81-0 | |

| Record name | 5-Hydroxymethyltolterodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207679-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desfesoterodine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207679810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desfesoterodine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-5-Hydroxymethyltolterodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-Hydroxymethyl Tolterodine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESFESOTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of researching different salt forms of Desfesoterodine?

A1: Researching different salt forms of Desfesoterodine, like the tartaric acid salt [], is crucial for optimizing its pharmaceutical properties. Different salts can exhibit varying solubility, stability, and bioavailability, directly impacting the drug's effectiveness. This research area explores how to formulate Desfesoterodine for optimal delivery and therapeutic benefit.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。